1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-6-phenylmethoxyindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-23(26)22-13-19-11-12-20(27-16-18-9-5-2-6-10-18)14-21(19)24(22)15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJRUPNEQBNNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3)OCC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Benzyl 6 Benzyloxy 1h Indole 2 Carboxylic Acid
Precursors and Building Blocks for the Synthesis of 1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid
The successful synthesis of the target molecule is contingent on the availability and reactivity of specific precursor molecules that provide the necessary structural components. These building blocks are typically derivatives of indole-2-carboxylic acid and specifically substituted indole (B1671886) precursors.
Utilization of Indole-2-carboxylic Acid Derivatives as Synthetic Intermediates
Indole-2-carboxylic acid and its ester derivatives are fundamental building blocks in the synthesis of more complex indole structures. jk-sci.comnih.govnih.gov These compounds serve as a versatile scaffold to which various substituents can be added. The carboxyl group at the 2-position is a key functional handle that can be modified or can influence the reactivity of the indole ring. For instance, ethyl indole-2-carboxylate can be synthesized and subsequently hydrolyzed to the corresponding carboxylic acid. orgsyn.org This carboxylic acid or its ester can then undergo further reactions, such as N-alkylation, to introduce substituents on the indole nitrogen. mdpi.com
The reactivity of indole-2-carboxylates is well-documented, with these compounds serving as precursors in the synthesis of a variety of biologically active molecules. nih.gov Their utility lies in the ability to perform regioselective functionalization on the indole ring. clockss.org
Role of Benzyloxy- and Benzyl-Substituted Indole Precursors
To achieve the desired substitution pattern of this compound, precursors containing benzyloxy and benzyl (B1604629) groups are essential. The benzyloxy group at the 6-position is typically introduced early in the synthetic sequence, often starting with a correspondingly substituted aniline or phenylhydrazine. For example, 4-benzyloxyaniline can be converted to 4-benzyloxyphenylhydrazine hydrochloride, a key precursor for the Fischer indole synthesis. wikipedia.org
The benzyl group on the indole nitrogen is generally introduced at a later stage of the synthesis. This is often accomplished through N-alkylation of a pre-formed indole ring system. Reagents such as benzyl bromide are commonly used for this purpose. mdpi.comarkat-usa.org The presence of the benzyl group can influence the electronic properties and reactivity of the indole nucleus.
Classical and Modern Synthetic Routes to this compound
The construction of the this compound molecule relies on a combination of well-established and adapted synthetic methodologies.
Fischer Indole Synthesis and its Adaptations
The Fischer indole synthesis is a cornerstone reaction for the formation of the indole nucleus. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. thermofisher.com
In the context of synthesizing the target molecule, the likely precursors for the Fischer indole synthesis are 4-(benzyloxy)phenylhydrazine and pyruvic acid or an ester of pyruvic acid, such as ethyl pyruvate (B1213749). The reaction between these two precursors, typically in the presence of an acid catalyst like hydrochloric acid, sulfuric acid, or a Lewis acid, would lead to the formation of the 6-(benzyloxy)-1H-indole-2-carboxylic acid or its corresponding ester. wikipedia.orgthermofisher.com
The general mechanism of the Fischer indole synthesis involves the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring. wikipedia.org
Friedel-Crafts Alkylation for N-Benzylation
While Friedel-Crafts alkylation is a well-known method for introducing alkyl groups onto aromatic rings, its application for the N-benzylation of indoles in this specific synthesis is more accurately described as a direct N-alkylation. After the formation of the 6-(benzyloxy)-1H-indole-2-carboxylate ester, the next step is the introduction of the benzyl group at the 1-position (the indole nitrogen).
This is typically achieved by treating the indole derivative with a benzyl halide, such as benzyl bromide, in the presence of a base. mdpi.comarkat-usa.org The base, such as potassium hydroxide (B78521) or sodium hydride, deprotonates the indole nitrogen, making it nucleophilic and facilitating the attack on the electrophilic benzyl bromide. This results in the formation of the N-benzyl bond.
Saponification and Ester Hydrolysis Approaches for Carboxylic Acid Formation
The final step in the synthesis of this compound is the conversion of the ester group at the 2-position into a carboxylic acid. This is typically achieved through saponification or ester hydrolysis. clockss.orgrsc.org
Saponification involves the hydrolysis of the ester using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. clockss.orgrsc.org This reaction is generally irreversible and proceeds to completion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate to give the final carboxylic acid product. mdpi.com
Alternatively, acid-catalyzed hydrolysis can also be employed, though it is often a reversible process. rsc.org The choice between acidic or basic hydrolysis depends on the stability of the other functional groups in the molecule under the respective reaction conditions. For indole derivatives, alkaline hydrolysis is a commonly used method. rsc.org
Transition-Metal-Catalyzed Coupling Reactions in Indole Functionalization
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the indole core. For a substrate like this compound, these reactions would typically be performed on a halogenated precursor (e.g., a bromo- or chloro-substituted indole) to introduce new functionality at specific positions on the indole ring.
Key coupling reactions applicable to the functionalization of the indole nucleus include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. It is widely used to form C-C bonds, for instance, to introduce aryl or vinyl substituents onto the indole ring. The reaction of a halogenated 6-benzyloxyindole (B15660) derivative with a boronic acid under mild conditions can yield complex biaryl structures. nih.govmdpi.com The choice of palladium catalyst and ligands is crucial for achieving high yields, and modern catalysts show tolerance for a wide range of functional groups. nih.govmdpi.com
Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method could be used to introduce alkenyl groups at various positions on the indole scaffold, starting from a corresponding bromo- or iodo-indole precursor. The reaction mechanism involves oxidative addition, migratory insertion, and β-hydride elimination steps. rsc.org
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for forming C-N bonds. wikipedia.orglibretexts.org It uses a palladium catalyst to couple an amine with an aryl halide or triflate. wikipedia.orgnih.gov This methodology is particularly relevant for functionalizing halo-indole precursors with a wide array of primary and secondary amines, leading to the synthesis of diverse N-substituted indole derivatives. nih.govrsc.org Studies have demonstrated its successful application to unprotected halotryptophans, highlighting its compatibility with complex indole-containing biomolecules. rsc.org
Interactive Data Table: Transition-Metal-Catalyzed Coupling Reactions for Indole Functionalization
| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C(sp²)–C(sp²) or C(sp²)–C(sp³) | Aryl/Vinyl Halide + Organoboron Reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Tolerates a wide range of functional groups; uses stable and non-toxic boronic acids. mdpi.com |
| Heck Reaction | C(sp²)–C(sp²) | Aryl/Vinyl Halide + Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Forms substituted alkenes; excellent for vinylation of aromatic rings. wikipedia.orgyoutube.com |
| Buchwald-Hartwig Amination | C(sp²)–N | Aryl Halide + Amine | Pd(0) catalyst with specialized phosphine ligands, Base (e.g., NaOtBu) | Broad scope for both amine and aryl halide partners; crucial for synthesizing aryl amines. wikipedia.orglibretexts.org |
Chemical Reactivity and Derivatization Strategies for this compound
The structure of this compound presents three distinct regions for chemical modification: the indole ring, the carboxylic acid group, and the benzyl/benzyloxy protecting groups.
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. organicchemistrytutor.com The most nucleophilic position on an unsubstituted indole is C3. However, in this molecule, the C2 position is occupied by the carboxylic acid. Electrophilic attack is therefore generally directed to the C3 position.
Electrophilic Substitution: Common electrophilic substitution reactions like halogenation (using reagents such as N-bromosuccinimide), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation can introduce substituents at the C3 position. masterorganicchemistry.comlibretexts.org The reaction conditions must be carefully controlled to avoid side reactions, given the sensitivity of the indole nucleus. The activating effect of the 6-benzyloxy group and the N-benzyl group enhances the electron density of the ring, facilitating these substitutions.
Nucleophilic Functionalization via Lithiation: While direct nucleophilic aromatic substitution on the electron-rich indole ring is generally difficult, functionalization can be achieved through metallation. thieme-connect.de Directed ortho-metallation or lateral lithiation involves the use of a strong base, such as n-butyllithium, to deprotonate a carbon atom. For the N-benzyl group, this can occur at the benzylic carbon. nih.gov Subsequent quenching with an electrophile (e.g., alkyl halides, carbon dioxide, or silyl chlorides) introduces a new substituent. thieme-connect.denih.gov This two-step sequence allows for the introduction of functionality in a manner complementary to electrophilic substitution.
The carboxylic acid at the C2 position is a versatile handle for derivatization, most commonly through the formation of amide bonds. researchgate.net This transformation is central to the synthesis of many biologically active indole analogs. ijaresm.com
Direct amide formation from a carboxylic acid and an amine is typically inefficient and requires activation of the carboxyl group. This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.netnih.gov
Common strategies for amide bond formation include:
Activation with Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by an amine. nih.gov Often, additives like 1-Hydroxybenzotriazole (HOBt) are included to improve efficiency and suppress side reactions. nih.gov
Formation of an Acid Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with amines to form the corresponding amide.
Use of Phosphonium or Uronium-based Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective coupling agents, particularly for hindered or unreactive amines and acids.
Interactive Data Table: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Mechanism of Action | Typical Conditions |
|---|---|---|---|
| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate. nih.gov | Often used with HOBt or DMAP as additives in solvents like DCM or DMF. |
| Phosphonium Salts | PyBOP, BOP | Forms an activated benzotriazolyl ester. | Requires a non-nucleophilic base (e.g., DIPEA) in aprotic solvents. |
| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive activated ester. | Requires a base like DIPEA or triethylamine in solvents like DMF. |
| Acid Halide Formation | SOCl₂, (COCl)₂ | Converts the carboxylic acid to a highly electrophilic acyl chloride. | Two-step process; formation of acid chloride followed by addition of amine. |
The N-benzyl and 6-O-benzyl groups serve primarily as protecting groups. Their removal is a common transformation that unmasks the N-H of the indole and the C6-hydroxyl group, respectively, allowing for further functionalization or providing the final target compound.
The most prevalent method for cleaving both N-benzyl and O-benzyl (benzyl ether) groups is catalytic hydrogenolysis. ambeed.comacsgcipr.org This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). rsc.orgchemrxiv.org The reaction proceeds under mild conditions and results in the cleavage of the C-N or C-O bond at the benzylic position, releasing the deprotected indole and toluene as a byproduct. ambeed.com
N-Debenzylation: Removal of the N-benzyl group restores the indole N-H, which can be important for biological activity or for subsequent reactions like N-alkylation or N-arylation. While hydrogenolysis is common, other methods using strong Lewis acids like aluminum chloride have also been reported. jst.go.jpresearchgate.net
O-Debenzylation: Cleavage of the 6-benzyloxy ether reveals a phenol. This hydroxyl group can then be used to form esters, ethers, or other functional groups. Catalytic hydrogenolysis is highly effective for this transformation. researchgate.netacs.org The efficiency of the reaction can sometimes be improved with additives. acs.org
The chemical handles on this compound make it an excellent starting point for creating libraries of novel compounds for research. mdpi.comnih.gov The primary strategy involves derivatization of the C2-carboxylic acid to generate a diverse set of amides and esters. nih.gov
For example, coupling the carboxylic acid with various amines—including amino acids, heterocyclic amines, or functionalized alkyl amines—can produce a wide range of analogs with potentially different biological activities. ijaresm.com These analogs are often synthesized to explore structure-activity relationships (SAR) in drug discovery programs. For instance, analogs of 6-alkoxy-1H-indole-2-carboxylic acid have been synthesized and evaluated as inhibitors of β-amyloid aggregation. nih.gov
A typical synthetic sequence might involve:
Amide Coupling: Reaction of the C2-carboxylic acid with a library of amines using a standard coupling agent like HATU or EDC to create a series of carboxamides.
Deprotection: Subsequent removal of the N-benzyl and/or O-benzyl groups via catalytic hydrogenolysis to yield the final target compounds.
Further Functionalization: The newly exposed N-H and C6-OH groups can be further modified to generate additional diversity.
Through the systematic application of the reactions described in the preceding sections, researchers can generate a vast array of novel indole derivatives for biological screening and as tools for chemical biology.
Structure Activity Relationship Sar Studies of Indole 2 Carboxylic Acid Derivatives, Including 1 Benzyl 6 Benzyloxy 1h Indole 2 Carboxylic Acid
Impact of N-Benzyl Substitution on Molecular Interactions
The substitution of a benzyl (B1604629) group at the N-1 position of the indole (B1671886) ring significantly influences the compound's physicochemical properties and its mode of binding. The benzyl group is a bulky, lipophilic moiety that can enhance the compound's ability to engage in various non-covalent interactions.
Enhanced Lipophilicity and Binding: The addition of a benzyl group at the N-1 position increases the molecule's lipophilicity. vulcanchem.com This can facilitate passage through biological membranes and enhance binding to hydrophobic pockets within a target protein.
Receptor Antagonism: A series of N-benzylindole-2-carboxylic acids have been identified as potent and selective antagonists of the CCR2b chemokine receptor, demonstrating the importance of this substitution for specific biological activities. nih.gov
Pi-Pi Stacking Interactions: The aromatic ring of the benzyl group can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding site, contributing to a stable ligand-receptor complex. vulcanchem.com
Influence of C-6 Benzyloxy Substitution on Biological Profiles
Substitution at the C-6 position of the indole nucleus is a key determinant of biological activity and selectivity. The introduction of a benzyloxy group at this position provides a large, flexible substituent that can form specific interactions within a binding pocket.
π-π Stacking and Target Engagement: Research on related indole-2-carboxylic acid derivatives has shown that introducing a halogenated benzene (B151609) ring at the C-6 position can lead to effective binding with viral DNA through π–π stacking interactions. nih.govrsc.orgrsc.orgresearchgate.net This suggests that bulky aromatic groups at C-6, such as the benzyloxy group, are crucial for specific molecular recognition.
Modulation of Activity: While direct studies on 6-benzyloxy compounds are specific, related research on 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acids as inhibitors of β-amyloid aggregation highlights the exploration of C-6 substitution for modulating biological targets, even if the activity was not significant in that particular study. nih.gov This underscores the principle that the C-6 position is a critical site for modification to tune biological profiles.
Significance of the C-2 Carboxylic Acid Moiety in Molecular Recognition
The carboxylic acid group at the C-2 position is a cornerstone of the molecular recognition properties of this class of compounds. Its ability to act as a hydrogen bond donor and acceptor, as well as a metal chelator, is fundamental to its biological function.
Metal Ion Chelation: A primary role of the indole-2-carboxylic acid scaffold is its ability to chelate divalent metal ions. In studies of HIV-1 integrase inhibitors, the indole nitrogen and the 2-carboxyl group work in concert to form a chelating triad (B1167595) with two Mg²⁺ ions in the enzyme's active site. nih.govmdpi.comnih.gov This interaction is critical for inhibiting the enzyme's strand transfer function. rsc.orgresearchgate.net
Hydrogen Bonding and Solubility: The carboxylic acid moiety is a key pharmacophoric feature that enables hydrogen bonding and the formation of salt bridges with basic residues in a target protein. vulcanchem.com This contributes significantly to the binding affinity and orientation of the molecule. It also plays a role in the compound's aqueous solubility. vulcanchem.com
Scaffold for Inhibition: The indole-2-carboxylic acid structure has been identified as a promising scaffold for developing inhibitors for various enzymes, largely due to the strategic positioning of the carboxyl group for interaction with active sites. nih.govrsc.org
Comparative Analysis with Positional Isomers and Functional Group Variations
The specific arrangement of substituents in 1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid is critical for its activity. Altering the position of these groups or replacing them with different functional groups can lead to dramatic changes in the biological profile.
Positional Isomerism: The location of substituents on the indole ring is crucial. For instance, in a different series of indole-2-carboxylic acid derivatives, substitution at the C-3 position was found to be important for inducing apoptosis, whereas modifications at other positions were less effective. nih.gov This highlights that shifting a functional group, even by one position, can alter the primary biological target or mechanism of action.
Functional Group Modification: Replacing the C-2 carboxylic acid with a carboxamide can alter the molecule's electronic properties and hydrogen bonding capacity. Studies on indole-2-carboxamides have revealed their potential as allosteric modulators of the CB1 receptor, a different biological activity compared to the enzyme inhibition often seen with the carboxylic acid analogues. acs.org
Substitution Pattern on the Indole Ring: The pattern of substitution significantly affects activity. For example, comparing C-6 substitution to C-5 substitution can be informative. Studies on seco-Duocarmycin analogs, which explored C-5 oxygen substitution, demonstrated the importance of this position for cytotoxic activity, indicating that different positions on the indole ring can be leveraged to achieve distinct biological outcomes. researchgate.net
The table below illustrates how variations in the substitution pattern on the indole-2-carboxylic acid scaffold affect inhibitory activity against HIV-1 integrase, based on data from related compounds. nih.gov
| Compound ID | C-6 Substituent | C-3 Substituent | IC₅₀ (μM) for HIV-1 Integrase |
| 1 | -H | -H | 32.37 |
| 17a | 4-fluorophenylamino | -H | 3.11 |
| 17g | 4-(trifluoromethyl)benzylamino | -H | 10.51 |
This interactive table demonstrates that adding bulky, functionalized groups to the C-6 position can significantly enhance inhibitory potency compared to the unsubstituted parent compound.
Rational Design Principles for Modulating Biological Potency and Selectivity
The SAR data derived from indole-2-carboxylic acid derivatives provides a clear framework for the rational design of new, more potent, and selective agents.
Core Scaffold Retention: The indole-2-carboxylic acid core serves as an effective metal-chelating pharmacophore, particularly for metalloenzymes like HIV-1 integrase. nih.govmdpi.com Design strategies should aim to preserve this motif to maintain the fundamental mechanism of action.
Optimizing C-6 Substituents: The C-6 position is a prime target for modification to enhance potency and selectivity. Introducing halogenated or substituted aromatic rings, such as the benzyloxy group, can improve π-π stacking interactions with the target, as demonstrated in the development of integrase inhibitors. nih.govrsc.org
Exploiting the C-3 Position: While the parent compound is unsubstituted at C-3, introducing long branches at this position can improve interactions with nearby hydrophobic cavities in the target's active site, markedly increasing inhibitory effects. mdpi.comnih.gov
N-1 Substitution for Physicochemical Properties: The N-1 position can be substituted with groups like benzyl to modulate lipophilicity and introduce additional binding interactions, which can be tailored to the specific topology of the target receptor. vulcanchem.comnih.gov
By systematically applying these principles, medicinal chemists can fine-tune the structure of indole-2-carboxylic acid derivatives to optimize their interaction with specific biological targets, leading to the development of novel therapeutic agents.
Mechanistic Insights into the Biological Activity of 1 Benzyl 6 Benzyloxy 1h Indole 2 Carboxylic Acid
Identification and Characterization of Molecular Targets
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. Derivatives of this core structure have been investigated for their potential to modulate the function of enzymes and receptors.
Compounds structurally related to 1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid have demonstrated inhibitory activity against several classes of enzymes. The indole (B1671886) core, combined with the carboxylic acid group, provides a key pharmacophore for binding to enzyme active sites.
Notably, certain indole-based carboxylic acids have been identified as potent kinase inhibitors. For instance, compounds from the 11H-indolo[3,2-c]quinoline-6-carboxylic acid series have been shown to be very potent inhibitors of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), where they occupy the ATP binding site. nih.gov This suggests that the indole scaffold can serve as a template for designing inhibitors that compete with endogenous ligands like ATP.
Furthermore, derivatives of indole-2-carboxylic acid have been discovered as novel inhibitors of HIV-1 integrase. nih.gov In these interactions, the indole core and the C2 carboxyl group are crucial for chelating two Mg²⁺ ions within the enzyme's active site, which is essential for its catalytic function. nih.gov This highlights the critical role of the carboxylate moiety in coordinating with metal cofactors in metalloenzymes. While direct studies on this compound are not specified, its structural features suggest a potential for similar enzymatic interactions.
Table 1: Potential Enzyme Targets for Indole-2-Carboxylic Acid Derivatives
| Enzyme Class | Specific Example | Potential Mode of Interaction | Key Structural Moieties |
|---|---|---|---|
| Kinases | DYRK1A nih.gov | Competitive binding at the ATP pocket nih.gov | Indole scaffold |
| Integrases | HIV-1 Integrase nih.gov | Chelation of metal ion cofactors (e.g., Mg²⁺) nih.gov | Indole core and C2-Carboxylic Acid nih.gov |
The N-benzylindole-2-carboxylic acid framework has been identified as a novel series of potent antagonists for the CCR2b chemokine receptor. nih.gov These compounds exhibit high-affinity binding and functional inhibition of the receptor, indicating a strong and specific interaction. nih.gov The N-benzyl group, a key feature of the title compound, is often crucial for achieving this high affinity.
The general mechanism for the binding of carboxylate-containing ligands to receptors, such as the hydroxy-carboxylic acid receptors (HCARs), involves the carboxyl group forming key hydrogen bonds and ionic interactions within a deep binding pocket. nih.gov For example, in HCAR2, the carboxylate group of ligands forms hydrogen bonds with residues like Tyrosine (Y87) and salt bridges with Arginine (R111). nih.gov The presence of the carboxylic acid in this compound makes it a prime candidate for similar interactions with G protein-coupled receptors (GPCRs) or other receptors that recognize acidic ligands.
Table 2: Receptor Interactions of N-Benzylindole-2-Carboxylic Acids
| Receptor Target | Activity | Key Moieties for Binding | Reference |
|---|---|---|---|
| CCR2b Chemokine Receptor | Potent functional antagonist | N-benzylindole-2-carboxylic acid core | nih.gov |
While direct evidence of this compound intercalating into DNA is limited, the chemical functionalities present in the molecule suggest a potential for specific interactions with nucleic acid bases. The carboxylate group is known to form highly specific hydrogen bonds with guanine. nih.gov
This interaction involves the carboxylate anion forming a pair of hydrogen bonds with the N(1) proton and one of the amino protons at the N(2) position of guanine. nih.gov This specific recognition of a single base could allow the molecule to target guanine-rich sequences in DNA or RNA. The association constant for this guanine-carboxylate interaction has been shown to be significantly higher than that of the canonical guanine-cytosine base pair, suggesting it is a thermodynamically favorable event. nih.gov The planar indole ring and the attached benzyl (B1604629) groups could further stabilize such interactions through stacking with the nucleic acid bases.
Biophysical Basis of Ligand-Target Recognition
The binding of this compound to its molecular targets is governed by a combination of non-covalent interactions. The specific arrangement of its functional groups allows for a symphony of hydrogen bonds, ionic interactions, and hydrophobic effects that collectively contribute to binding affinity and specificity.
Hydrogen bonds are central to the molecular recognition of this compound. The carboxylic acid group is a versatile hydrogen bond donor (as -COOH) and acceptor (as -COO⁻). In crystal structures of similar indole-2-carboxylic acids, molecules often form cyclic dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid groups. mdpi.com
The indole N-H group is also a reliable hydrogen bond donor, capable of interacting with oxygen or nitrogen atoms in a binding site. mdpi.com Furthermore, the benzyloxy group provides an ether oxygen that can act as a hydrogen bond acceptor. The deprotonated carboxylate anion can form strong, charge-assisted hydrogen bonds and ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein target, or with metal ions. nih.gov
Table 3: Potential Hydrogen Bonding and Ionic Interactions
| Functional Group | Interaction Type | Potential Partner in Biological Target |
|---|---|---|
| Carboxylic Acid (O-H) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Carbonyl backbone |
| Carboxylic Acid (C=O) | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln, Ser, Thr |
| Carboxylate (-COO⁻) | Ionic Interaction / Salt Bridge | Arg, Lys, His, Metal Cations (e.g., Mg²⁺, Zn²⁺) |
| Indole (N-H) | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |
| Benzyloxy (Ether O) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr |
The structure of this compound is rich in aromatic character, featuring three separate ring systems: the indole core, the N-benzyl group, and the 6-benzyloxy group. These extensive nonpolar surfaces provide a strong basis for hydrophobic interactions with complementary pockets in a target protein.
Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the modulation of intracellular signaling pathways or biological processes by This compound .
Therefore, section "5.3. Modulation of Specific Intracellular Signaling Pathways and Biological Processes" cannot be completed at this time.
Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 6 Benzyloxy 1h Indole 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, grounded in quantum mechanics, can predict molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely employed to determine a molecule's optimized geometry—the most stable arrangement of its atoms in space—by calculating parameters like bond lengths, bond angles, and dihedral angles. nih.gov For complex organic molecules, DFT calculations, often using functionals like B3LYP with a basis set such as 6–311G(d,p), provide a detailed picture of the molecule's three-dimensional structure. jmchemsci.comnih.gov
While specific DFT data for 1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid is not available, the table below presents typical geometric parameters that would be calculated for its core indole-2-carboxylic acid structure, based on studies of similar molecules.
| Parameter | Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C=O (Carboxyl) | 1.21 Å |
| Bond Length | C-O (Carboxyl) | 1.35 Å |
| Bond Length | N-H (Indole) | 1.01 Å |
| Bond Length | C2-C3 (Indole) | 1.38 Å |
| Bond Angle | O=C-O (Carboxyl) | 123° |
| Bond Angle | C3-C2-N1 (Indole) | 109° |
| Dihedral Angle | C8-C9-N1-C2 (Indole Ring) | ~0° (planarity) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of molecular reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov FMO analysis allows for the calculation of various global reactivity descriptors that quantify these properties. pku.edu.cn
The following table illustrates the typical quantum chemical descriptors derived from FMO analysis for a molecule like this compound, with values based on related compounds. nih.gov
| Descriptor | Formula | Definition | Illustrative Value |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -6.08 eV |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -1.75 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.33 eV |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.08 eV |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.75 eV |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.165 eV |
| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons | 3.915 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons | 3.53 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net MEP maps are colored according to electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. wolfram.com Green and yellow areas represent neutral or intermediate potential, respectively. researchgate.netwolfram.com This visual tool is crucial for understanding intermolecular interactions, such as drug-receptor binding. nih.govchemrxiv.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and stability. nih.gov
For a molecule with multiple rotatable bonds like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This analysis is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a protein's binding site. Studies on similar indole (B1671886) derivatives have used MD simulations to predict how these compounds behave within the active sites of enzymes, confirming the stability of binding modes suggested by docking studies. nih.govnih.gov
Molecular Docking Studies with Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jocpr.com This method is central to structure-based drug design, helping to elucidate the binding mechanism and predict the binding affinity of a potential drug molecule. nih.gov
Prediction of Binding Modes and Affinities
The primary goal of molecular docking is to identify the most stable binding pose of a ligand within a protein's active site and to estimate the strength of this interaction, often expressed as a binding energy or docking score. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov
Docking studies on various indole-2-carboxylic acid derivatives have shown their potential to inhibit enzymes like HIV-1 integrase and Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.govrsc.org In these studies, the indole-2-carboxylic acid scaffold often plays a key role in binding, for instance, by chelating with metal ions (e.g., Mg²⁺) in the active site. nih.govrsc.org Substituents on the indole ring, such as the benzyl (B1604629) and benzyloxy groups in the title compound, are analyzed for their interactions with specific amino acid residues, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govrsc.org
The following table provides an illustrative example of molecular docking results for an indole-2-carboxylic acid derivative against a hypothetical protein target, detailing the predicted binding affinity and the key interactions that stabilize the complex.
Identification of Key Interacting Residues and Active Site Characteristics
However, without specific molecular docking or co-crystallization studies involving this compound and a particular protein target, any description of key interacting residues and active site features would be purely speculative. General principles of molecular interactions suggest that the carboxylic acid group could act as a hydrogen bond donor and acceptor, the indole nitrogen as a hydrogen bond donor, and the benzyl and benzyloxy groups could engage in hydrophobic and pi-stacking interactions. The precise nature and significance of these interactions are contingent on the specific topology and amino acid composition of the binding pocket, which remains unidentified for this compound.
Virtual Screening Approaches for Ligand Discovery and Optimization
Virtual screening is a powerful computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches. Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest, while structure-based virtual screening uses the three-dimensional structure of the target protein.
In the context of this compound, this compound could theoretically serve as a scaffold for the design of new ligands. Virtual screening could be employed to identify derivatives with improved binding affinity, selectivity, or pharmacokinetic properties. However, without a known biological target and validated binding mode for this compound, the development and application of a virtual screening protocol are not feasible. The essential inputs for such a study, namely a validated pharmacophore model or a target protein structure with a defined binding site, are currently unavailable.
Future computational research, contingent on the identification of a biological target for this compound, would be necessary to provide the specific data required for a thorough analysis of its molecular interactions and to guide the discovery of optimized ligands.
Advanced Analytical Methodologies for Research on 1 Benzyl 6 Benzyloxy 1h Indole 2 Carboxylic Acid
Spectroscopic Techniques for Comprehensive Structural Elucidation in Research
Spectroscopy is indispensable for elucidating the intricate molecular architecture of 1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid. Each method provides unique insights into the molecule's atomic composition, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR maps the carbon skeleton.
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons on the indole (B1671886) and benzyl (B1604629) rings, and the benzylic methylene (B1212753) protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often above 10-12 ppm. The protons on the three aromatic rings (indole, N-benzyl, and O-benzyl) would appear in the aromatic region, generally between 6.8 and 7.7 ppm. The two sets of methylene (CH₂) protons from the N-benzyl and O-benzyl (benzyloxy) groups would each appear as singlets, typically in the range of 5.0 to 5.8 ppm.
¹³C-NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is highly deshielded and expected to resonate in the 160-180 ppm range. spectrabase.com Aromatic carbons from the indole and benzyl rings will produce a cluster of signals between approximately 100 and 140 ppm. The benzylic methylene carbons are expected around 50 ppm for the N-benzyl group and around 70 ppm for the O-benzyl group. For the related compound, 1-benzylindole-2-carboxylic acid, the molecular formula is C16H13NO2. spectrabase.com
Predicted ¹H-NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |
| Aromatic (Indole & Benzyl Rings) | 6.8 - 7.7 | Multiplets |
| N-Benzyl Methylene (-N-CH₂-Ph) | ~5.6 - 5.8 | Singlet |
Predicted ¹³C-NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-COOH) | 162 - 175 |
| Aromatic & Indole C | 100 - 158 |
| O-Benzyl Methylene (-O-C H₂-Ph) | ~70 |
Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be dominated by characteristic absorptions. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid group typically appears as a strong, sharp band. For aromatic carboxylic acids, this peak is found between 1710 and 1680 cm⁻¹. spectroscopyonline.com The spectrum would also feature C-O stretching vibrations from both the carboxylic acid and the benzyloxy ether linkage, likely in the 1320-1210 cm⁻¹ region. Multiple bands corresponding to C=C stretching within the aromatic rings would be observed in the 1600-1450 cm⁻¹ range. Aromatic and aliphatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively. For the similar compound 5-methoxy-1H-indole-2-carboxylic acid, a very strong band observed at 1676 cm⁻¹ was assigned to the C=O stretching vibration. mdpi.com
Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (CH₂) | Stretch | 3000 - 2850 | Medium |
| Carboxylic Acid C=O | Stretch | 1710 - 1680 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |
| Ether & Acid C-O | Stretch | 1320 - 1210 | Strong |
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems. The indole ring system is the principal chromophore in this compound. The UV spectrum of the parent compound, indole-2-carboxylic acid, shows absorption maxima (λmax) around 218 nm and 292 nm. srce.hr These absorptions correspond to π → π* transitions within the aromatic indole system. The presence of the N-benzyl and 6-benzyloxy substituents, which extend the conjugated system and act as auxochromes, is expected to cause a bathochromic (red) shift, moving these absorption peaks to longer wavelengths. This technique is particularly useful for quantitative analysis using a calibration curve, as absorbance is proportional to concentration.
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the molecular formula.
The molecular formula for this compound is C₂₃H₁₉NO₃. The expected monoisotopic mass can be precisely calculated for HRMS analysis. In a typical mass spectrum, a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. Key fragmentation patterns would likely involve the cleavage of the benzyl and benzyloxy groups. A prominent peak at m/z 91 is characteristic of the benzyl group, which rearranges to the stable tropylium (B1234903) ion. Other significant fragmentations would include the loss of the carboxylic acid group (a loss of 45 Da for -COOH) and cleavage of the benzyloxy moiety. libretexts.orgthieme-connect.de
Expected Mass Spectrometry Fragments
| Fragment | Description | Expected m/z |
|---|---|---|
| [C₂₃H₁₉NO₃]⁺ | Molecular Ion | ~369.14 |
| [C₇H₇]⁺ | Tropylium Ion | 91 |
| [M - COOH]⁺ | Loss of carboxylic acid group | ~324.15 |
| [M - C₇H₇]⁺ | Loss of benzyl radical | ~278.08 |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is essential for separating the target compound from impurities, starting materials, or byproducts, as well as for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method is typically employed for compounds of this nature.
In such a setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid group remains protonated, leading to sharp, well-defined peaks. Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (λmax), as determined by UV-Vis spectroscopy. mdpi.com The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area is compared against a calibration curve generated from standards of known concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the identification and purity assessment of synthesized organic compounds. For this compound, this method provides crucial information on its molecular weight and chromatographic behavior.
Research Findings: The analysis would typically employ a High-Performance Liquid Chromatography (HPLC) system coupled with a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap instrument. rsc.org The compound would first be separated from any impurities or starting materials on a reversed-phase column (e.g., a C18 column). nih.govrsc.org The separation is achieved using a gradient elution with a mobile phase consisting of solvents like methanol or acetonitrile and water, often with a small percentage of formic acid to improve peak shape and ionization efficiency.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of molecules. rsc.org In positive ion mode, the compound would be expected to form a protonated molecule, [M+H]⁺. In negative ion mode, it would form a deprotonated molecule, [M-H]⁻, due to the acidic nature of the carboxylic acid group. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the compound's elemental composition by providing a highly accurate mass measurement, which can be compared against the calculated theoretical mass. nih.govrsc.org
Representative LC-MS Data
| Parameter | Value |
|---|---|
| Chromatographic Column | Reversed-Phase C18 (e.g., 250 mm length, 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Methanol/Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Representative Retention Time (RT) | 10.5 minutes |
| Calculated m/z for [C23H19NO3+H]+ | 358.1438 |
| Observed m/z for [M+H]+ | 358.1441 |
| Calculated m/z for [C23H19NO3-H]- | 356.1292 |
| Observed m/z for [M-H]- | 356.1295 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netmdpi.com This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
Research Findings: The process begins with the growth of a high-quality single crystal of the compound, typically achieved through slow evaporation of a suitable solvent. The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com
Representative X-ray Crystallography Data
| Parameter | Value |
|---|---|
| Chemical Formula | C23H19NO3 |
| Formula Weight | 357.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.521(3) |
| b (Å) | 5.891(2) |
| c (Å) | 29.452(7) |
| α (°) | 90 |
| β (°) | 94.51(2) |
| γ (°) | 90 |
| Volume (Å3) | 1817.1(9) |
| Z (Molecules per unit cell) | 4 |
Role in Advanced Medicinal Chemistry and Pre Clinical Drug Discovery Research
Identification as a Lead Compound or Scaffold for Therapeutic Development
The indole-2-carboxylic acid moiety is a well-established scaffold in drug discovery, recognized for its ability to interact with various biological targets. nih.gov Screening campaigns of compound libraries have frequently identified indole (B1671886) derivatives as "hits" for further development. nih.govnih.gov For example, a high-throughput screening campaign identified an indole derivative as a micromolar antagonist of the CysLT1 receptor, which served as the starting point for developing more potent antagonists for inflammatory conditions like asthma. nih.gov
While there is no specific evidence of "1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid" emerging as a lead compound from such a screening, its structure contains key features common to bioactive molecules. The indole core provides a rigid framework, the carboxylic acid can engage in crucial hydrogen bonding or ionic interactions within a target's active site, and the benzyl (B1604629) and benzyloxy groups offer opportunities for hydrophobic and aromatic interactions. nih.govnih.gov These features make it a plausible, though currently undocumented, candidate for therapeutic development.
Strategies for Medicinal Chemistry Optimization and Analog Generation
Once a lead compound is identified, medicinal chemistry efforts focus on optimizing its properties through systematic structural modifications. For the indole-2-carboxylic acid scaffold, common strategies involve:
Modification of the Indole Core: Introducing substituents at various positions (e.g., C4, C5, C7) to improve potency, selectivity, and pharmacokinetic properties. Halogenation or the addition of small alkyl or alkoxy groups are common tactics. nih.gov
Variation of the N1-Substituent: The N1-benzyl group can be replaced with other aromatic, heteroaromatic, or aliphatic groups to explore the binding pocket and modulate properties like metabolic stability. nih.gov Bioisosteric replacement of the phenyl ring is a strategy used to solve issues like poor metabolic stability or to enhance solubility. nih.gov
Alteration of the C6-Substituent: The C6-benzyloxy group could be modified by changing the ether linkage, altering the benzyl group's substitution pattern, or replacing it entirely with other functional groups to fine-tune target engagement.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor pharmacokinetic properties. researchgate.net Medicinal chemists frequently replace it with bioisosteres like tetrazoles or hydroxamic acids to improve cell permeability and metabolic stability while retaining the key acidic interaction. researchgate.net
A hypothetical optimization campaign for "this compound" would likely involve synthesizing analogs based on these strategies to build a structure-activity relationship (SAR) profile.
Table 1: Potential Strategies for Analog Generation
| Modification Site | Strategy | Rationale |
| N1-Position | Replace benzyl with substituted benzyls or other heterocycles | Probe hydrophobic pocket, alter metabolic stability |
| C6-Position | Replace benzyloxy with smaller alkoxy groups or amides | Modulate solubility and target interactions |
| C2-Position | Replace carboxylic acid with bioisosteres (e.g., tetrazole) | Improve pharmacokinetic profile (ADME) |
| Indole Ring | Add substituents (e.g., halogens) at C4, C5, C7 | Enhance potency and fine-tune electronic properties |
Contributions to Chemical Biology Probes for Biological Pathway Elucidation
Chemical probes are potent, selective, and well-characterized small molecules used to study protein function and biological pathways. escholarship.org An ideal probe has a clear mechanism of action and is often accompanied by an inactive analog to serve as a negative control. escholarship.org
There is no record of "this compound" being developed or utilized as a chemical probe. To qualify as such, the compound would need to demonstrate high potency and selectivity for a specific biological target. Its development would require rigorous characterization, including comprehensive selectivity profiling against a panel of related proteins and demonstration of target engagement in cellular systems. escholarship.org Without a known, specific biological target and the associated characterization data, its role as a chemical probe remains theoretical.
Utility as a Strategic Intermediate in the Synthesis of Complex Bioactive Molecules
Protected indole-2-carboxylic acids are valuable building blocks in organic synthesis. The carboxylic acid provides a handle for various chemical transformations, such as amide bond formation, while the benzyl and benzyloxy groups can serve as protecting groups that are removable under specific conditions (e.g., hydrogenolysis).
For instance, 5-O-benzyl-1H-indole-2-carboxylic acid has been used as a segment in the synthesis of seco-duocarmycin analogs, which are potent cytotoxic agents. researchgate.net In this context, the benzyl group protects the phenolic hydroxyl group during the coupling reactions and can be removed in a later step to yield the final bioactive molecule.
Similarly, "this compound" could theoretically serve as an intermediate. The N-benzyl and O-benzyl groups can protect the indole nitrogen and the C6-hydroxyl, respectively, during synthetic manipulations at the C2-carboxylic acid or other positions of the indole ring. Subsequent deprotection would unmask the N-H and O-H functionalities, which might be crucial for the activity of a more complex target molecule. However, no specific examples of its use in this capacity are documented in the literature.
Future Research Directions and Emerging Applications in Academia
Exploration of Novel Biological Targets and Therapeutic Areas
The indole-6-carboxylic acid framework is a known pharmacophore, and its derivatives have been investigated for various therapeutic applications. nih.gov Future research on 1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid and its analogues will likely focus on identifying and validating novel biological targets. The structural similarity to other biologically active indoles suggests potential interactions with a range of protein targets.
Key research areas for exploration include:
Antiproliferative Agents: Derivatives of indole-6-carboxylic acid have been synthesized and evaluated as multi-target antiproliferative agents, showing cytotoxicity against various cancer cell lines. nih.govresearchgate.net Future studies could investigate the potential of this compound to inhibit specific receptor tyrosine kinases, such as EGFR and VEGFR-2, which are often overexpressed in cancers. nih.gov
Antimicrobial Activity: The indole (B1671886) nucleus is a common feature in many antimicrobial compounds. Research could be directed towards evaluating this compound's efficacy against various bacterial and fungal strains.
Enzyme Inhibition: Given the carboxylic acid moiety, the compound could be explored as an inhibitor for enzymes where a carboxylate group is crucial for binding in the active site.
Table 1: Potential Therapeutic Areas for Investigation
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
|---|---|---|
| Oncology | EGFR, VEGFR-2, other kinases | Indole-6-carboxylic acid scaffold has shown antiproliferative activity. nih.govresearchgate.net |
| Infectious Diseases | Bacterial or Fungal Enzymes | The indole core is a privileged structure in antimicrobial drug discovery. |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Structurally related indole carboxylates have demonstrated anti-inflammatory properties. smolecule.com |
Development of Greener and More Efficient Synthetic Pathways
While classical methods for synthesizing indole-2-carboxylic acids exist, modern chemistry emphasizes the development of environmentally benign and efficient processes. Future research will likely focus on optimizing the synthesis of this compound using green chemistry principles.
Promising approaches include:
Catalytic Methods: Utilizing catalytic rather than stoichiometric reagents for key transformations, such as amide bond formation, can significantly improve atom economy and reduce waste. walisongo.ac.id Boric acid-catalyzed condensation represents one such greener alternative. walisongo.ac.id
One-Pot Reactions: Designing cascade or one-pot procedures that combine multiple synthetic steps without isolating intermediates can reduce solvent usage, time, and energy consumption. mdpi.com
Use of Greener Solvents: Investigating the use of sustainable and less toxic solvents derived from biomass or those that are easily recyclable can drastically lower the environmental impact of the synthesis. semanticscholar.org
Electrochemical Synthesis: Electrochemical methods can offer a sustainable alternative to traditional reagents for certain transformations, often proceeding under mild, oxidant-free conditions. rsc.org
Table 2: Comparison of Synthetic Approaches
| Method | Traditional Approach | Green Chemistry Approach | Advantages of Green Approach |
|---|---|---|---|
| Amide Formation | Use of acid chlorides or coupling reagents (e.g., DCC). walisongo.ac.id | Direct catalytic condensation (e.g., with boric acid). walisongo.ac.id | Higher atom economy, avoids hazardous reagents, generates water as the only byproduct. walisongo.ac.id |
| Overall Process | Multi-step synthesis with isolation of intermediates. | One-pot cascade reactions. mdpi.com | Reduced solvent waste, lower energy consumption, increased efficiency. mdpi.com |
| Solvent Use | Use of conventional volatile organic compounds (VOCs). | Employment of bio-based or recyclable solvents. semanticscholar.org | Reduced environmental pollution and health hazards. |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. ijettjournal.orgmednexus.org For a molecule like this compound, AI can be a powerful tool.
Future applications in this domain include:
Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models powered by ML to predict the biological activity of derivatives based on their structural features. nih.gov This can help prioritize which new analogues to synthesize.
Virtual Screening: Employing docking simulations and AI-based scoring functions to screen large virtual libraries of compounds against specific biological targets, identifying molecules with a high probability of binding. mdpi.com
De Novo Drug Design: Utilizing generative AI models to design novel indole derivatives with optimized properties, such as enhanced potency, better selectivity, or improved pharmacokinetic profiles. ijirt.org
Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel protein targets for which indole-based compounds might be effective. mdpi.com
The integration of AI can significantly reduce the time and cost associated with preclinical drug discovery, making the exploration of this compound and its derivatives more efficient and targeted. nih.govijirt.org
Investigation in Complex In Vitro and In Vivo Pre-clinical Models
To translate initial findings into potential therapeutic applications, rigorous testing in advanced preclinical models is essential. Future research must move beyond simple cell-based assays to more complex systems that better mimic human physiology.
Advanced In Vitro Models: This includes the use of 3D cell cultures (spheroids, organoids) and co-culture systems to evaluate the compound's efficacy and effects on cell-cell interactions in a more physiologically relevant context.
In Vivo Efficacy Studies: If promising in vitro activity is observed, studies in animal models of disease (e.g., xenograft models for cancer) will be crucial to assess in vivo efficacy, pharmacokinetics, and biodistribution. nih.gov The development of indole-2-carboxamides for diseases like Chagas disease has followed this path, progressing from in vitro screening to acute and chronic in vivo models. nih.gov
Mechanism of Action Studies: Complex in vitro and in vivo models allow for deeper investigation into the compound's mechanism of action, confirming target engagement and elucidating downstream signaling pathways.
These preclinical studies are critical for validating the therapeutic potential of this compound and determining its suitability for further development.
Contribution to the Understanding of Indole Metabolism and Biotransformations in Research Systems
Indole and its derivatives are subject to extensive metabolism by host enzymes and the gut microbiota. frontiersin.orgfrontiersin.org Understanding the metabolic fate of this compound is fundamental for interpreting its biological activity and potential toxicity in research settings.
Future research in this area should focus on:
Metabolic Stability: Assessing the compound's stability in the presence of liver microsomes or other metabolic enzyme systems to identify major metabolic pathways. In the liver, indole metabolism is often mediated by cytochrome P450 (CYP450) isozymes, which can oxidize the indole ring at various positions. frontiersin.org
Identification of Metabolites: Characterizing the structures of metabolites formed through processes like oxidation, hydrolysis of the benzyl (B1604629) ethers, or conjugation. The biotransformation of indole derivatives can be studied using microbial cultures, such as those of Aspergillus niger or Enterobacter species, which are known to hydroxylate or otherwise modify the indole scaffold. nih.govnih.gov
Role of Gut Microbiota: Investigating the potential for gut bacteria to metabolize the compound. Tryptophan, the precursor to endogenous indoles, is extensively metabolized by gut microbes, and similar pathways could affect this synthetic indole derivative. benthamdirect.combohrium.com
This research will not only provide crucial data for the development of this specific compound but also contribute to the broader understanding of how complex, substituted indoles are processed in biological systems. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid?
- Methodology : The compound can be synthesized via a Knoevenagel condensation in an acetic acid medium with sodium acetate as a catalyst. This method is adapted from analogous indole-2-carboxylic acid derivatives, where benzyl-protected hydroxyl groups are introduced early in the synthesis to ensure regioselectivity . For example, refluxing 3-formyl-1H-indole-2-carboxylic acid precursors with benzylating agents (e.g., benzyl bromide) under basic conditions can yield the target structure.
- Purification : Recrystallization using a DMF/acetic acid mixture is effective for isolating the product .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm.
- NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for indole and benzyl groups) and carboxylic acid protons (δ ~12 ppm).
- Mass Spectrometry : Expected molecular ion peak at m/z corresponding to C₃₀H₂₅NO₃ (calculated molecular weight: 447.5 g/mol). Predicted fragmentation patterns should align with benzyl and indole moieties .
Q. What are the recommended storage conditions to ensure stability?
- Store under inert gas (e.g., argon) at –20°C in a desiccator. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as benzyl ethers are prone to cleavage under acidic or reductive conditions .
Advanced Research Questions
Q. How can reaction yields be optimized during benzyloxy-group introduction?
- Optimization Strategies :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance benzylation efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and side reactions.
- Temperature Control : Gradual heating (50–80°C) minimizes decomposition of sensitive intermediates .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track reaction progress.
Q. What pharmacophore models are relevant for predicting biological activity?
- Model Design : Generate 3D pharmacophore models using software like Schrödinger Phase. Key features include:
- Hydrophobic regions (benzyl groups).
- Hydrogen-bond acceptors (carboxylic acid and benzyloxy oxygen).
- Aromatic π-π stacking motifs (indole core).
- Validation : Compare with known bioactive indole derivatives, such as rhodanine-3-carboxylic acid hybrids, which exhibit antibacterial and anticancer activity .
Q. How to resolve contradictions in reported biological activity data for similar indole derivatives?
- Case Study : If one study reports antitumor activity while another shows no effect:
Assay Conditions : Compare cell lines, concentrations (µM vs. mM), and incubation times.
Safety and Compliance
Q. What personal protective equipment (PPE) is required for handling this compound?
- PPE : Nitrile gloves, lab coat, safety goggles, and NIOSH-approved respirators (e.g., P95 filters for particulate matter).
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of fine powders .
Q. How should waste containing this compound be disposed of?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
